molecular formula C9H17N B7911262 1-Bicyclo[2.2.1]hept-2-yl-ethylamine

1-Bicyclo[2.2.1]hept-2-yl-ethylamine

Cat. No.: B7911262
M. Wt: 139.24 g/mol
InChI Key: LPUCHTNHUHOTRY-FDNDLASISA-N
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Description

1-Bicyclo[2.2.1]hept-2-yl-ethylamine is an organic compound with the molecular formula C9H17N. It is characterized by a bicyclic structure, which includes a seven-membered ring fused to a three-membered ring. This compound is also known by several other names, including 1-(Bicyclo[2.2.1]hept-2-yl)ethanamine .

Preparation Methods

The synthesis of 1-Bicyclo[2.2.1]hept-2-yl-ethylamine typically involves the following steps:

Chemical Reactions Analysis

1-Bicyclo[2.2.1]hept-2-yl-ethylamine undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles under specific conditions.

    Reduction: Reduction reactions can convert it into various reduced forms, such as amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bicyclo[2.2.1]hept-2-yl-ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex bicyclic compounds.

    Biology: This compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Bicyclo[2.2.1]hept-2-yl-ethylamine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins, influencing their activity and function.

    Pathways Involved: The exact pathways depend on the specific application and context.

Comparison with Similar Compounds

1-Bicyclo[2.2.1]hept-2-yl-ethylamine can be compared with other similar compounds:

    Similar Compounds: Examples include bicyclo[2.2.1]heptane derivatives, such as 1-Bicyclo[2.2.1]hept-2-yl-ethanol and 1-Bicyclo[2.2.1]hept-2-yl-methanamine.

    Uniqueness: The unique bicyclic structure and the presence of the ethylamine group make it distinct. .

Properties

IUPAC Name

1-[(1R,4S)-2-bicyclo[2.2.1]heptanyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-6(10)9-5-7-2-3-8(9)4-7/h6-9H,2-5,10H2,1H3/t6?,7-,8+,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUCHTNHUHOTRY-FDNDLASISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1C[C@H]2CC[C@@H]1C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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